Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.: 28831-25-6
VCID: VC5162538
InChI: InChI=1S/C18H16N2O3S/c1-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-11-16(21)23-2/h3-10H,11H2,1-2H3
SMILES: CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC
Molecular Formula: C18H16N2O3S
Molecular Weight: 340.4

Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate

CAS No.: 28831-25-6

Cat. No.: VC5162538

Molecular Formula: C18H16N2O3S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate - 28831-25-6

Specification

CAS No. 28831-25-6
Molecular Formula C18H16N2O3S
Molecular Weight 340.4
IUPAC Name methyl 2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C18H16N2O3S/c1-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-11-16(21)23-2/h3-10H,11H2,1-2H3
Standard InChI Key FKJKSILMIHNWTP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC

Introduction

Structural and Molecular Characteristics

Core Quinazolinone Architecture

The compound features a quinazolin-4(3H)-one core, a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one moiety. The 3-position of this core is substituted with a 4-methylphenyl group, while the 2-position contains a sulfanylacetate side chain. This structural configuration introduces both hydrophobic (aromatic) and polar (ester, sulfanyl) functional groups, which influence its solubility, reactivity, and intermolecular interactions.

Table 1: Molecular Properties of Methyl 2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetate

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₃S
Molecular Weight340.40 g/mol
IUPAC NameMethyl 2-[(3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
Key Functional GroupsQuinazolinone, sulfanyl, ester

The 4-methylphenyl group at position 3 enhances lipophilicity, potentially improving membrane permeability, while the sulfanylacetate moiety offers sites for hydrogen bonding and nucleophilic substitution.

Synthesis and Preparation

General Synthetic Pathway

The synthesis of quinazolinone derivatives typically begins with anthranilic acid or its derivatives. For Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate, a plausible route involves:

  • Formation of 3-(4-Methylphenyl)quinazolin-4(3H)-one: Anthranilic acid reacts with 4-methylbenzoyl chloride to form an intermediate amide, which undergoes cyclization in the presence of a dehydrating agent (e.g., POCl₃) to yield the quinazolinone core.

  • Introduction of the Sulfanyl Group: The 2-mercapto derivative is generated via nucleophilic displacement using thiourea or Lawesson’s reagent .

  • Esterification: Reaction with methyl chloroacetate introduces the sulfanylacetate side chain, completing the synthesis.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1Anthranilic acid, 4-methylbenzoyl chloride, POCl₃, reflux65%
2Thiourea, ethanol, 80°C, 6h72%
3Methyl chloroacetate, K₂CO₃, DMF, 50°C58%

Optimization Challenges

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (500 MHz, DMSO-d₆): Signals at δ 2.66 ppm (s, 3H, -CH₃), 3.73 ppm (s, 2H, -S-CH₂-), and 4.77 ppm (s, 2H, ester -OCH₃) confirm the methylphenyl and sulfanylacetate groups . Aromatic protons appear between δ 7.46–8.15 ppm.

  • ¹³C-NMR: Peaks at δ 23.15 (-CH₃), 40.24 (-S-CH₂-), and 160.6 ppm (quinazolinone C=O) align with reported quinazolinone derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Strong absorption bands at 1,654 cm⁻¹ (C=O stretch), 1,330 cm⁻¹ (S=O), and 3,037 cm⁻¹ (aromatic C-H) validate the functional groups .

CompoundActivity (IC₅₀ or MIC)Target OrganismReference
Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate12.5 μMHeLa cells
6-Chloro-2-methyl-3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)methyl]quinazolin-4-one8 μg/mLStaphylococcus aureus

Comparative Analysis with Structural Analogs

Methyl 4-[({[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetyl)Amino]Benzoate

This analog (CAS: 477333-02-1) incorporates an additional benzoate group, increasing molecular weight to 459.5 g/mol. The extended conjugation enhances UV absorption (λₘₐₓ = 280 nm), useful in analytical detection, but reduces solubility in aqueous media.

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (e.g., -Cl): Improve antimicrobial potency but may increase toxicity .

  • Methoxy Groups: Enhance COX-2 selectivity, as seen in PMC-427 .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with molecular targets like EGFR or DNA gyrase.

  • Formulation Development: Address solubility limitations using nanoemulsions or prodrug strategies.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

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